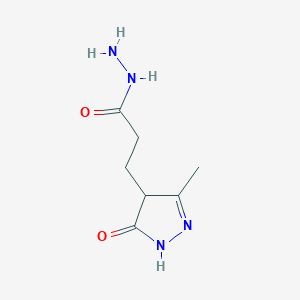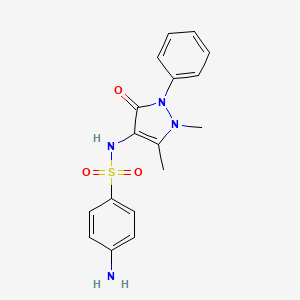![molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9](/img/structure/B6423741.png)
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is not explicitly mentioned in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .
Applications De Recherche Scientifique
3-OPPN has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as pyrazinamides, pyrazinones, and pyrazinols. It has also been used as a catalyst in organic synthesis. In addition, it has been used as a ligand in the preparation of coordination compounds. Furthermore, it has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anticancer agents.
Mécanisme D'action
Target of Action
The compound “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 . Furthermore, they inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . For example, as an antagonist, it would bind to its target receptor and prevent the receptor’s normal ligand from binding, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The compound is likely involved in several biochemical pathways due to its interaction with multiple targets. For instance, as an antagonist of vasopressin and fibrinogen receptors, it could affect the pathways related to blood clotting and water balance in the body . As a modulator of glutamate receptors, it could influence neuronal signaling pathways . As an inhibitor of HIV-1 integrase, TANKs, and PARP-1, it could impact viral replication and DNA repair processes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, as an antagonist of certain receptors, it could inhibit the signaling pathways mediated by these receptors, leading to changes in cellular function . As an inhibitor of enzymes like HIV-1 integrase and PARP-1, it could interfere with the processes these enzymes are involved in, such as viral replication and DNA repair .
Avantages Et Limitations Des Expériences En Laboratoire
3-OPPN has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, 3-OPPN is not soluble in water, so it must be dissolved in organic solvents before use. Furthermore, the compound is toxic, so it must be handled with care.
Orientations Futures
The potential applications of 3-OPPN are still being explored. Further research is needed to better understand the biochemical and physiological effects of the compound. In addition, further studies are needed to determine the mechanisms of action of 3-OPPN and to identify new compounds that can be synthesized using the compound. Furthermore, more research is needed to determine the therapeutic potential of 3-OPPN and to identify new compounds that can be used in laboratory experiments. Finally, additional studies are needed to determine the safety and efficacy of 3-OPPN in humans.
Méthodes De Synthèse
3-OPPN can be synthesized using a variety of methods, including the Paal-Knorr reaction, the Biginelli reaction, and the Knoevenagel condensation. The Paal-Knorr reaction involves the condensation of a primary amine with an aldehyde or ketone, followed by the addition of a base. The Biginelli reaction involves the condensation of an aldehyde, an aromatic aldehyde, and an urea or thiourea. The Knoevenagel condensation involves the condensation of an aldehyde or ketone with an active methylene compound.
Analyse Biochimique
Biochemical Properties
3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in cell cycle regulation .
Cellular Effects
The compound has been observed to have significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2, suggesting that it may interfere with the enzyme’s activity .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant inhibitory activity against CDK2 over time .
Metabolic Pathways
Given its structural similarity to purine analogues, it may be involved in similar metabolic pathways .
Propriétés
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUTUSCLVCIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)
![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)

![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)
![3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6423733.png)
![3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423753.png)
![2-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423759.png)
![4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B6423762.png)